REACTION_CXSMILES
|
[Na+].[Na+].P(O[CH2:8][C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C=O)([O-])([O-])=O.C1N=C(N)C2N=CN([C@@H]3O[C@H](COP(OP(OC[C@H]4[O:48][C@@H:47]([N:49]5[CH:54]=[C:53]([C:55]([NH2:57])=[O:56])[CH2:52][CH:51]=[CH:50]5)[C@H:46](O)[C@@H]4O)(O)=O)(O)=O)[C@@H](O)[C@H]3O)C=2N=1.CCOCCOCCO>C(O)C(N)(CO)CO.Cl>[C:47]([NH:49][C:50]1[CH:51]=[CH:52][C:53]([C:55]([NH2:57])=[O:56])=[CH:54][CH:8]=1)(=[O:48])[CH3:46] |f:0.1.2,5.6|
|
Name
|
Glucose-6-phosphate disodium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Na+].P(=O)([O-])([O-])OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCCOCCO
|
Name
|
Tris-HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were combined at a temperature between 0°-4°
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC1=CC=C(C(=O)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |